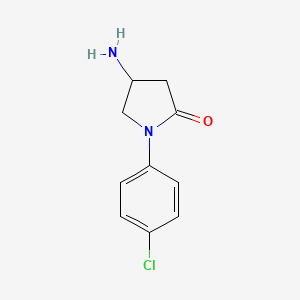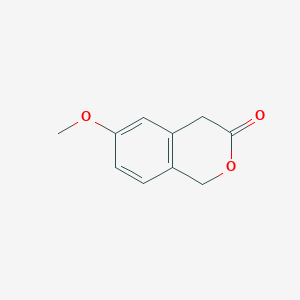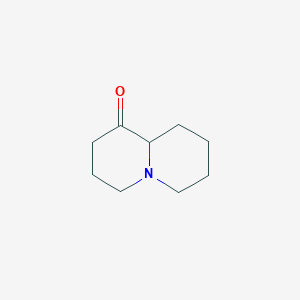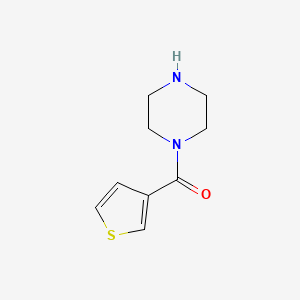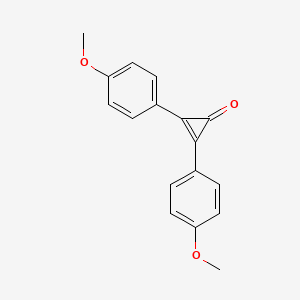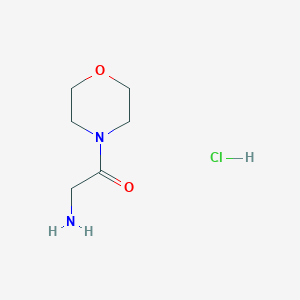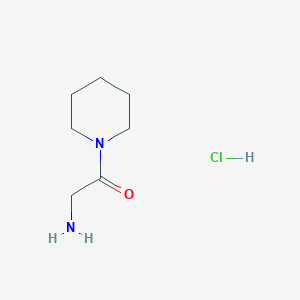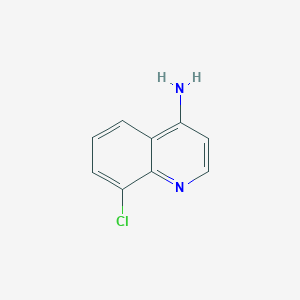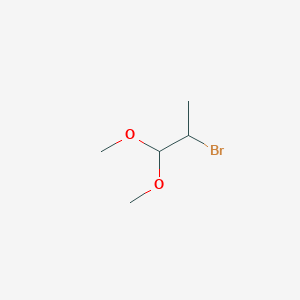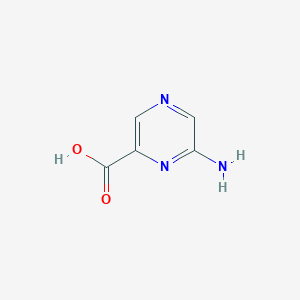
1-(2-Amino-5-methylphenyl)ethanone
Vue d'ensemble
Description
“1-(2-Amino-5-methylphenyl)ethanone” is a chemical compound with the formula C9H11NO. It has a molecular weight of 149.19 .
Molecular Structure Analysis
The molecular structure of “1-(2-Amino-5-methylphenyl)ethanone” can be represented by the SMILES notation:CC(=O)c1c(N)ccc(C)c1 . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
1. Anti-Microbial Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of the compound , has demonstrated potential anti-microbial properties. In a study, the binding efficacy of this compound with proteins in Staphylococcus aureus was examined, revealing good binding affinities, particularly with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). Additionally, ADMET studies indicated that it adheres to Lipinski’s rule, suggesting favorable drug-like properties (Medicharla et al., 2022).
2. 5-Lipoxygenase Inhibition and Antioxidant Activity
Another study explored benzyl phenyl ketone derivatives, related to the compound of interest, for their ability to inhibit 5-lipoxygenase, a key enzyme in inflammation. Some derivatives, specifically those with the catechol group, exhibited potent, selective, and competitive inhibition of 5-hLOX. These compounds also demonstrated antibacterial and antioxidant properties, with significant inhibitory effects on bacterial growth of E. coli and S. aureus (Vásquez-Martínez et al., 2019).
3. Synthesis of Novel Compounds
The synthesis of novel compounds using derivatives of 1-(2-Amino-5-methylphenyl)ethanone has been a focus of several studies. For instance, new diheteroaryl thienothiophene derivatives were synthesized using a related compound, showcasing the compound's versatility as a building block in organic synthesis (Mabkhot et al., 2011).
4. Antimicrobial Activity
Additionally, derivatives of 1-(2-Amino-5-methylphenyl)ethanone have been synthesized and tested for antimicrobial activity. These studies demonstrate the compound's potential as a precursor in creating effective antimicrobial agents (Wanjari, 2020).
Propriétés
IUPAC Name |
1-(2-amino-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLCEWGCNFPALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-methylphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



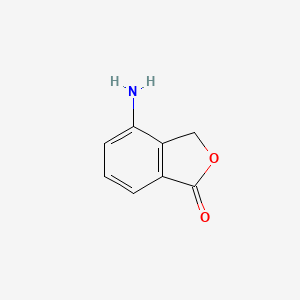
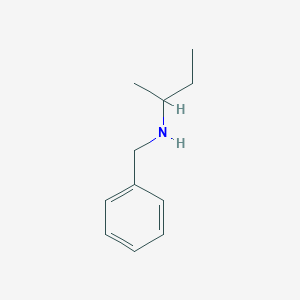
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
